- Imidazo[1,5-a]pyrazin-8-amine in combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 936901-72-3 (3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one)
![3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one structure](https://fr.kuujia.com/scimg/cas/936901-72-3x500.png)
936901-72-3 structure
Nom du produit:3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
Numéro CAS:936901-72-3
Le MF:C10H8ClN3O
Mégawatts:221.643020629883
MDL:MFCD23106397
CID:4660267
PubChem ID:53328621
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(8-CHLOROIMIDAZO[1,5-A]PYRAZIN-3-YL)CYCLOBUTANONE
- 3-(1-chloroH-pyrrolo[1,2-a]pyrazin-6-yl)cyclobutanone
- 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutan-1-one
- 3-{8-CHLOROIMIDAZO[1,5-A]PYRAZIN-3-YL}CYCLOBUTAN-1-ONE
- WXMBSVUDSOHVNL-UHFFFAOYSA-N
- BCP09673
- PB35427
- SB10786
- TZ001257
- AK186164
- 3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-
- 3-(8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone
- 3-(8-Chloro-imid
- 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (ACI)
- 8-Chloro-3-(3-oxocyclobutyl)imidazo[3,4-a]pyrazine
- DS-10067
- AKOS025403974
- 936901-72-3
- DB-105043
- CS-0035662
- SCHEMBL594279
- MFCD23106397
- 3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutanone
- 3-(8-Chloroimidazo[1,5-alpha]pyrazin-3-yl)cyclobutanone
- 3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
-
- MDL: MFCD23106397
- Piscine à noyau: 1S/C10H8ClN3O/c11-9-8-5-13-10(6-3-7(15)4-6)14(8)2-1-12-9/h1-2,5-6H,3-4H2
- La clé Inchi: WXMBSVUDSOHVNL-UHFFFAOYSA-N
- Sourire: O=C1CC(C2N3C(C(=NC=C3)Cl)=CN=2)C1
Propriétés calculées
- Qualité précise: 221.0355896g/mol
- Masse isotopique unique: 221.0355896g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 1
- Complexité: 278
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.3
- Surface topologique des pôles: 47.3
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JU305-50mg |
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one |
936901-72-3 | 95+% | 50mg |
301.0CNY | 2021-07-13 | |
TRC | C385855-10mg |
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |
936901-72-3 | 10mg |
$ 70.00 | 2022-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05333-1G |
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |
936901-72-3 | 95% | 1g |
¥ 2,831.00 | 2023-04-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07075-250mg |
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |
936901-72-3 | 95% | 250mg |
¥1173.0 | 2024-07-18 | |
Chemenu | CM255882-100mg |
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |
936901-72-3 | 95%+ | 100mg |
$133 | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07075-100mg |
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |
936901-72-3 | 95% | 100mg |
¥558.0 | 2023-09-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05333-100 MG |
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one |
936901-72-3 | 95% | 100MG |
¥ 2,389.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05333-100MG |
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone |
936901-72-3 | 95% | 100MG |
¥ 1,498.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05333-1 G |
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one |
936901-72-3 | 95% | 1g |
¥ 5,973.00 | 2021-05-07 | |
abcr | AB448409-1 g |
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone; . |
936901-72-3 | 1g |
€752.40 | 2023-07-18 |
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C
Référence
- Substituted imidazopyrazines and imidazotriazines as ACK1 inhibitors and their preparation, United States, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 90 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; 15 min, 10 °C; 45 min, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; 15 min, 10 °C; 45 min, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C
Référence
- Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding KineticsACS Medicinal Chemistry Letters, 2013, 4(7), 627-631,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; < 5 °C; 4 - 5 h, 0 - 5 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, pH 8 - 9, 0 - 5 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, pH 8 - 9, 0 - 5 °C
Référence
- Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; 2 h, rt
Référence
- Process for the preparation of substituted imidazo[1,5-a]pyrazines, United States, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C
Référence
- Preparation of substituted imidazopyrazines and related compounds as mTOR inhibitors, United States, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide , Ethyl acetate ; rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 10 °C
Référence
- Preparation of imidazo[1,5-a]pyrazin-8-amine for use in combination therapy of cancers and cancer metastasis, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Dimethylformamide , Phosphorus oxychloride Solvents: Ethyl acetate ; 10 °C; 45 min, rt
Référence
- Preparation of 8-aminoimidazo[3,4-a]pyrazine as Btk protein kinase inhibitors, World Intellectual Property Organization, , ,
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Raw materials
- (3-chloropyrazin-2-yl)methanamine;hydrochloride
- 2,5-Dioxo-1-pyrrolidinyl 3-methylenecyclobutanecarboxylate
- (3-Chloropyrazin-2-yl)methanamine dihydrochloride
- N-((3-chloropyrazin-2-yl)methyl)-3-oxocyclobutanecarboxamide
- 2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Preparation Products
3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Littérature connexe
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:936901-72-3)3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one

Pureté:99%/99%
Quantité:250mg/1g
Prix ($):166.0/448.0